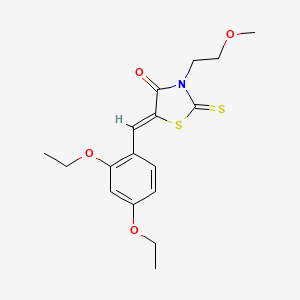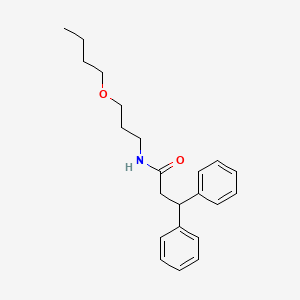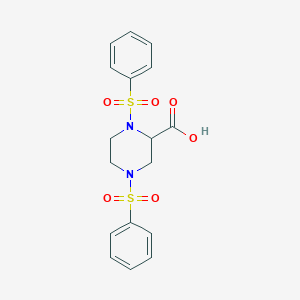![molecular formula C23H36N2O B5207657 1-(2-ethoxyphenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine](/img/structure/B5207657.png)
1-(2-ethoxyphenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-ethoxyphenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. This compound has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of 1-(2-ethoxyphenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine is not fully understood. However, it is believed to act as a modulator of neurotransmitter systems, including dopamine, serotonin, and norepinephrine. This compound has also been shown to have an affinity for certain receptors, including 5-HT1A, 5-HT2A, and D2 receptors.
Biochemical and Physiological Effects
Studies have shown that 1-(2-ethoxyphenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine has various biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. This compound has also been shown to have antioxidant and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(2-ethoxyphenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine in lab experiments is its high potency and selectivity. This compound has been shown to have a high affinity for certain receptors, which makes it a useful tool for studying the function of these receptors. However, one of the limitations of using this compound is its potential toxicity. It is important to use this compound in a controlled manner to avoid any adverse effects.
Future Directions
There are several future directions for the research on 1-(2-ethoxyphenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine. One of the areas of interest is its potential use as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the field of medicine. Additionally, there is a need for more research on the toxicity and safety of this compound to ensure its safe use in lab experiments and potential clinical applications.
Conclusion
In conclusion, 1-(2-ethoxyphenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been shown to have various biochemical and physiological effects and has been investigated for its use as a therapeutic agent for various diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the field of medicine.
Synthesis Methods
The synthesis of 1-(2-ethoxyphenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine involves the reaction of 1-(2-ethoxyphenyl)piperazine with 2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethan-1-amine in the presence of a suitable catalyst. The reaction is carried out under specific conditions to yield the desired product. This method has been optimized to obtain high yields and purity of the compound.
Scientific Research Applications
1-(2-ethoxyphenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been investigated for its use as an antidepressant and anxiolytic agent.
properties
IUPAC Name |
1-(2-ethoxyphenyl)-4-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N2O/c1-5-26-22-11-7-6-10-21(22)25-17-15-24(16-18-25)14-12-20-19(2)9-8-13-23(20,3)4/h6-7,10-11H,5,8-9,12-18H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJSIABPYIQAQOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)CCC3=C(CCCC3(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethoxyphenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5207581.png)

![[1-(2,6-difluorobenzyl)-2-piperidinyl]methanol](/img/structure/B5207598.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5207604.png)
![N~2~-(3,4-dimethoxyphenyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5207605.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5207608.png)

![dimethyl 2-[(3,4,5-triethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5207620.png)
![N-[4-(aminosulfonyl)phenyl]-2-[(4-bromophenyl)thio]acetamide](/img/structure/B5207626.png)
![N-(1-{1-[3-(2-hydroxyethoxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5207630.png)
![N-[2-(4-ethoxyphenoxy)ethyl]-3-methoxy-1-propanamine](/img/structure/B5207638.png)
![1-[(5-methyl-2-thienyl)carbonyl]piperidine](/img/structure/B5207640.png)
